Specific Scientific Field: Chemistry and Biochemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It is often used in scientific research, particularly in the field of chemistry .
Method of Application: The specific methods of application can vary greatly depending on the context of the research. As a chemical reagent, it can be used in a variety of chemical reactions .
Results or Outcomes: The outcomes of using 2,3-Dichloro-5-nitrobenzoic acid as a reagent can vary greatly depending on the specific reaction or experiment being conducted .
Specific Scientific Field: Organic Chemistry
Application Summary: This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
Method of Application: The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
Results or Outcomes: The synthesis provided 2,4-Dichloro-3,5-difluorobenzoic acid in good yield .
Specific Scientific Field: Medicinal Chemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is used in the synthesis of substituted phenyl oxazoles . These compounds are novel LSD1 inhibitors with antiproliferative activity .
Application Summary: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Method of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Specific Scientific Field: Biochemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is also used to synthesize cathespin L inhibitors . Cathepsin L is a lysosomal cysteine protease that plays a significant role in protein degradation, and inhibitors of this enzyme have potential therapeutic applications in cancer, arthritis, and other diseases .
2,3-Dichloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula CHClNO. Its structure features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group (-NO) at position 5, and a carboxylic acid group (-COOH). This compound is notable for its unique combination of halogen and nitro substituents, which influence its chemical reactivity and biological properties. It appears as a light yellow to beige crystalline solid and has various applications in organic synthesis and medicinal chemistry.
There is no documented research on the mechanism of action of 2,3-Dichloro-5-nitrobenzoic acid.
Several methods have been developed for synthesizing 2,3-dichloro-5-nitrobenzoic acid:
2,3-Dichloro-5-nitrobenzoic acid finds applications in various fields:
Several compounds share structural similarities with 2,3-dichloro-5-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Chloro-5-nitrobenzoic acid | Contains one chlorine atom and one nitro group | Simpler structure; fewer halogen substitutions |
4-Chloro-3-nitrobenzoic acid | Contains one chlorine atom and one nitro group | Different positioning of substituents; potential for different reactivity |
2,5-Dichloro-3-nitrobenzoic acid | Contains two chlorine atoms and one nitro group | More halogen substitutions lead to distinct reactivity patterns |
2-Nitrobenzoic acid | Contains only one nitro group | Lacks halogen substitutions; simpler reactivity |
These compounds highlight the uniqueness of 2,3-dichloro-5-nitrobenzoic acid due to its specific arrangement of functional groups that influence its chemical behavior and potential applications in medicinal chemistry .
Irritant